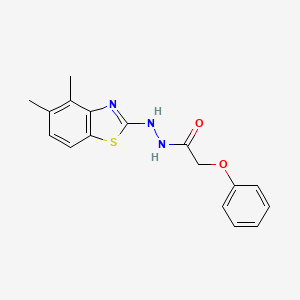

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Description

N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide is a benzothiazole-based hydrazide derivative characterized by a 4,5-dimethyl-substituted benzothiazole core linked to a phenoxyacetohydrazide moiety. Benzothiazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties .

Properties

IUPAC Name |

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-11-8-9-14-16(12(11)2)18-17(23-14)20-19-15(21)10-22-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWWUJWBJGPJOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)COC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound involves the reaction between 4,5-dimethyl-1,3-benzothiazole and 2-phenoxyacetohydrazide. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial activity. In vitro assays against various bacterial strains indicate that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are comparable to standard antibiotics, suggesting its potential as a therapeutic agent.

Anticancer Properties

Research has also focused on the anticancer properties of this compound. In vitro cytotoxicity assays conducted on cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) reveal that this compound induces apoptosis in cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.6 | Caspase activation |

| MCF7 | 20.3 | Cell cycle arrest |

| HepG2 | 18.9 | Apoptosis induction |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various metabolic pathways. Preliminary data indicate that it acts as a potent inhibitor of alkaline phosphatase and other enzymes critical in cancer metabolism. Further studies are required to elucidate the specific interactions at the molecular level.

Case Studies

A recent study highlighted the use of this compound in animal models for evaluating its antitumor efficacy. Mice treated with varying doses demonstrated reduced tumor growth compared to control groups. Histopathological analysis showed significant changes in tumor morphology, indicating effective therapeutic action.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methyl, methoxy) increase lipophilicity and may enhance membrane permeability.

- Electron-withdrawing groups (e.g., fluoro) improve polarity and stability against oxidative metabolism .

Hydrazide Chain Modifications

Variations in the hydrazide moiety alter conformational flexibility and binding affinity:

Key Observations :

Comparison with Other Methods :

- Triazole-thione Derivatives : Synthesized via cyclization of hydrazinecarbothioamides in basic media, leading to tautomerism between thiol and thione forms .

- S-Alkylated Triazoles : Derived from α-halogenated ketones, emphasizing the role of alkylation in modulating bioactivity .

Spectroscopic and Physicochemical Properties

Infrared (IR) Spectroscopy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.